molecular formula C10H10N2 B173703 5,6,7,8-Tetrahydroquinoline-2-carbonitrile CAS No. 150459-78-2

5,6,7,8-Tetrahydroquinoline-2-carbonitrile

Cat. No.: B173703
CAS No.: 150459-78-2
M. Wt: 158.2 g/mol
InChI Key: HWVIKBAAKYHVHW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H10N2 . It has a molecular weight of 158.2 and is a white solid . The IUPAC name for this compound is 5,6,7,8-tetrahydro-2-quinolinecarbonitrile .


Synthesis Analysis

The synthesis of this compound involves a reaction with N,N-Dimethylcarbamoyl chloride in dichloromethane at 20℃ . This is followed by a reaction with sodium hydroxide in dichloromethane and water for approximately 10 minutes . The reaction mixture is then extracted with CH2Cl2, dried, and concentrated . The residue obtained is purified by silica gel column chromatography .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4H2 . The InChI Key is HWVIKBAAKYHVHW-UHFFFAOYSA-N .

Scientific Research Applications

1. Synthesis Methodologies

5,6,7,8-Tetrahydroquinoline-2-carbonitrile and its derivatives have been a subject of study for their efficient synthesis methods. Mogle et al. (2015) described a green and efficient method for synthesizing 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives using bleaching earth clay and PEG-400 as a recyclable and green catalyst, highlighting the catalyst's recyclability and avoidance of hazardous reagents (Mogle, Kamble, Hese, & Dawane, 2015). Similarly, Dyachenko et al. (2015) synthesized substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles via a condensation method, which included X-ray analysis to determine the structure of certain derivatives (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).

2. Pharmaceutical Applications

The compounds synthesized from this compound have been evaluated for their potential pharmaceutical applications. For instance, Gholap et al. (2007) synthesized and evaluated the antifungal properties of a series of these derivatives, investigating the relationship between functional group variation and biological activity (Gholap et al., 2007). Additionally, Abd El-Salam et al. (2009) conducted docking studies to identify potential anti-inflammatory lead compounds derived from 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, with in vivo evaluation showing significant anti-inflammatory activity (Abd El-Salam, Abou El Ella, Ismail, & Abdullah, 2009).

3. Chemosensors and Functionalized Compounds

Shally et al. (2020) developed novel chemosensors using 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile and related compounds for selective identification of Pd2+ ions, indicating their use in detecting specific metal ions with low limits of detection (Shally et al., 2020). Additionally, Damera and Pagadala (2023) focused on the eco-friendly construction of multi-functionalized benzenes using derivatives of this compound, emphasizing their potential in green chemistry applications (Damera & Pagadala, 2023).

Safety and Hazards

The safety information for 5,6,7,8-Tetrahydroquinoline-2-carbonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVIKBAAKYHVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466059
Record name 5,6,7,8-tetrahydroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150459-78-2
Record name 5,6,7,8-tetrahydroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroquinoline-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5,6,7,8-Tetrahydroquinoline N-oxide (3.0 g, 19.1 mmol) was dissolved in nitroethane (30 ml), and trimethylsilyl cyanide (2.1 g, 21.0 mmol) and N,N-dimethylcarbamoyl chloride (2.1 g, 19.1 mmol) were added thereto. The reaction mixture was stirred at room temperature for 3 days, concentrated under reduced pressure, combined with saturated aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried. The solvent was evaporated under reduced pressure. The residue was subjected to a silica gel column chromatography and eluted with hexane-ethyl acetate (2:1, v/v) to give the titled compound (0.52 g, 17%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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